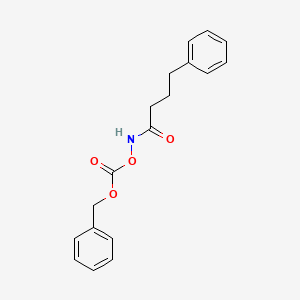
FD dye 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
FD dye 7 is synthesized through a series of chemical reactions involving heptamethacyanine dye intermediates. The synthesis process typically involves the reaction of specific aromatic compounds with sulfur-containing reagents under controlled conditions . The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The process is monitored to maintain consistent quality and to minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
FD dye 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
FD dye 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and experiments.
Biology: Employed in the labeling and imaging of biological samples, such as cells and tissues.
Medicine: Utilized in diagnostic imaging and therapeutic applications.
Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial products.
Wirkmechanismus
FD dye 7 exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property makes it useful in various imaging and diagnostic applications . The molecular targets and pathways involved in its mechanism of action include interactions with specific biomolecules, such as proteins and nucleic acids, which can be labeled and visualized using fluorescence microscopy .
Vergleich Mit ähnlichen Verbindungen
FD dye 7 is unique compared to other similar compounds due to its specific chemical structure and fluorescent properties. Similar compounds include:
Heptamethacyanine dyes: These dyes share a similar chemical structure but may have different functional groups, leading to variations in their fluorescent properties.
Cyanine dyes: These dyes are also used as fluorescent probes but may differ in their absorption and emission wavelengths.
Rhodamine dyes: These dyes are commonly used in fluorescence microscopy but have different chemical structures and properties compared to this compound.
This compound stands out due to its high fluorescence intensity, stability, and low toxicity, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C39H37ClN2O6S2 |
|---|---|
Molekulargewicht |
729.3 g/mol |
IUPAC-Name |
4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H37ClN2O6S2/c40-39-29(19-21-33-31-13-5-9-27-11-7-15-35(37(27)31)41(33)23-1-3-25-49(43,44)45)17-18-30(39)20-22-34-32-14-6-10-28-12-8-16-36(38(28)32)42(34)24-2-4-26-50(46,47)48/h5-16,19-22H,1-4,17-18,23-26H2,(H-,43,44,45,46,47,48) |
InChI-Schlüssel |
PSZOSCKNHBWPFC-UHFFFAOYSA-N |
Isomerische SMILES |
C1C/C(=C\C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C(=C1/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |
Kanonische SMILES |
C1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

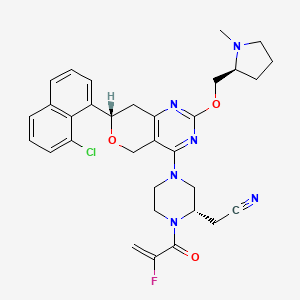
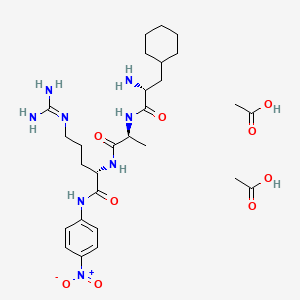

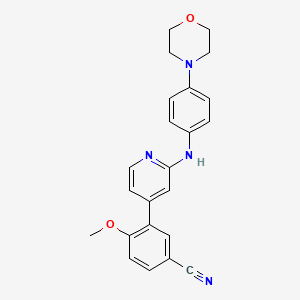
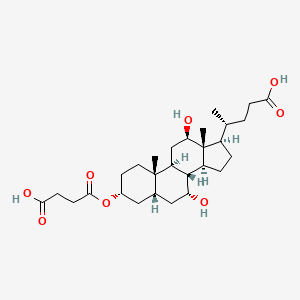
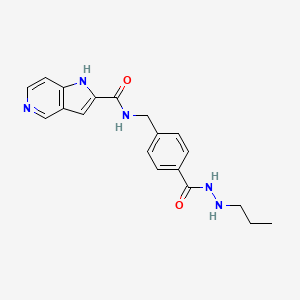

![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)


